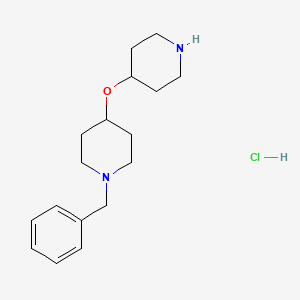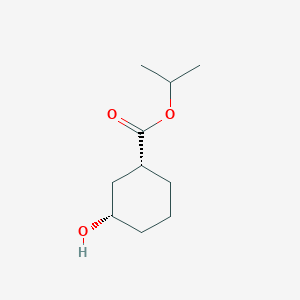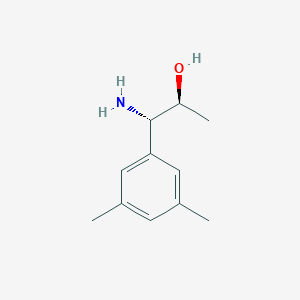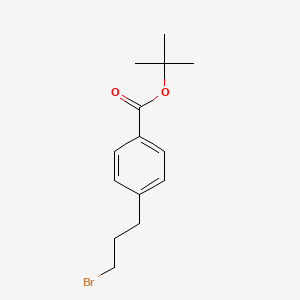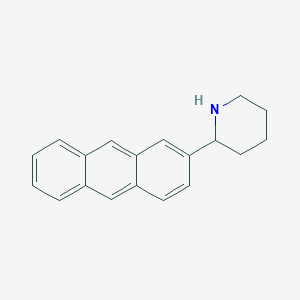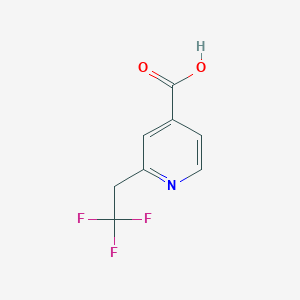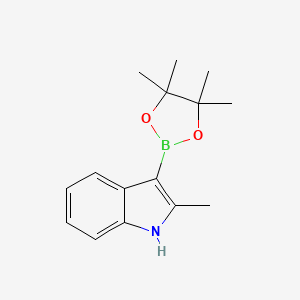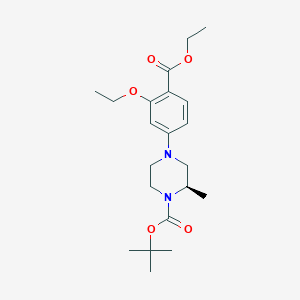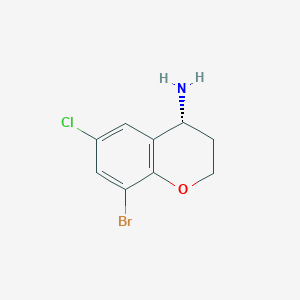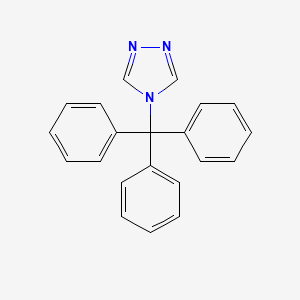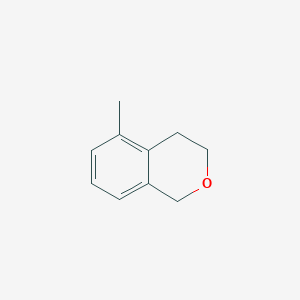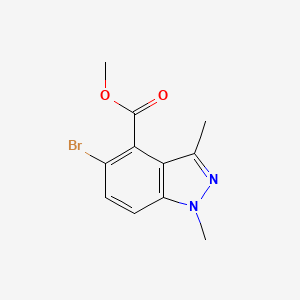
Methyl 5-bromo-1,3-dimethyl-1H-indazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-bromo-1,3-dimethyl-1H-indazole-4-carboxylate is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a bromine atom at the 5-position, methyl groups at the 1- and 3-positions, and a carboxylate ester group at the 4-position, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-1,3-dimethyl-1H-indazole-4-carboxylate typically involves the following steps:
Bromination: The starting material, 1,3-dimethylindazole, undergoes bromination at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid.
Esterification: The brominated intermediate is then subjected to esterification with methanol and a catalytic amount of acid, such as sulfuric acid, to form the methyl ester.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination and esterification steps.
Types of Reactions:
Substitution Reactions: The bromine atom at the 5-position can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify the functional groups, such as converting the ester to a carboxylic acid or an alcohol.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with aryl or vinyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products:
- Substituted indazoles with various functional groups depending on the nucleophile used.
- Oxidized or reduced derivatives with modified ester or carboxylate groups.
- Coupled products with extended aromatic or aliphatic chains.
Scientific Research Applications
Methyl 5-bromo-1,3-dimethyl-1H-indazole-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Biological Studies: The compound is used in the development of probes for studying enzyme activity and receptor binding.
Material Science: It is employed in the synthesis of organic semiconductors and other functional materials.
Chemical Biology: Researchers use it to design and synthesize bioactive molecules for studying cellular processes and pathways.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-1,3-dimethyl-1H-indazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromine atom and ester group can interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, influencing the compound’s potency and selectivity.
Comparison with Similar Compounds
Methyl 5-bromo-1H-indazole-3-carboxylate: Similar structure but with different substitution patterns, affecting its reactivity and biological activity.
1,3-Dimethyl-1H-indazole-4-carboxylate: Lacks the bromine atom, resulting in different chemical properties and applications.
5-Bromo-1H-indazole-4-carboxylate:
Uniqueness: Methyl 5-bromo-1,3-dimethyl-1H-indazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and biological properties. The presence of both bromine and ester groups allows for versatile chemical modifications, making it a valuable intermediate in various synthetic and research applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C11H11BrN2O2 |
|---|---|
Molecular Weight |
283.12 g/mol |
IUPAC Name |
methyl 5-bromo-1,3-dimethylindazole-4-carboxylate |
InChI |
InChI=1S/C11H11BrN2O2/c1-6-9-8(14(2)13-6)5-4-7(12)10(9)11(15)16-3/h4-5H,1-3H3 |
InChI Key |
RCLXETNXRXZMJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=C(C=C2)Br)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


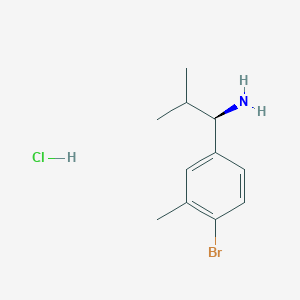
![(1S,2S)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL](/img/structure/B13035609.png)

